Furan, 2,5-difurfuryl-

furfuryl alcohol resin polymer characterization GC-MS volatile analysis

Furan, 2,5-difurfuryl- (2,5-bis[(2-furanyl)methyl]furan, CAS 29953-18-2) is a C14H12O3 furanic trimer formed during the acid- or metal-oxide-catalyzed oligomerization of biomass-derived furfuryl alcohol (FA). Unlike its positional isomer 2,4-difurfurylfuran, which is employed as a flavoring agent, the 2,5-difurfuryl isomer is primarily encountered as a persistent low-molecular-weight component of furfuryl alcohol resins and as a target analyte in FA oligomerization product distribution studies.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
Cat. No. B12292706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2,5-difurfuryl-
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CC2=CC=C(O2)CC3=CC=CO3
InChIInChI=1S/C14H12O3/c1-3-11(15-7-1)9-13-5-6-14(17-13)10-12-4-2-8-16-12/h1-8H,9-10H2
InChIKeyIFYMHQPQXVMQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difurfurylfuran (CAS 29953-18-2) Procurement Guide: Sourcing the Biomass-Derived Furan Trimer with Validated Oligomer Distribution Behavior


Furan, 2,5-difurfuryl- (2,5-bis[(2-furanyl)methyl]furan, CAS 29953-18-2) is a C14H12O3 furanic trimer formed during the acid- or metal-oxide-catalyzed oligomerization of biomass-derived furfuryl alcohol (FA) [1]. Unlike its positional isomer 2,4-difurfurylfuran, which is employed as a flavoring agent, the 2,5-difurfuryl isomer is primarily encountered as a persistent low-molecular-weight component of furfuryl alcohol resins and as a target analyte in FA oligomerization product distribution studies [2]. This guide focuses on the compound's quantifiable differentiation in oligomer selectivity, resin compositional consistency, and its distinct structural signature relative to co-produced dimers and trimers.

Universal resin QC standard: reported in both acid- and alumina-polymerized FA resins
Enables cross-process analytical comparability without catalyst-specific markers
Isomer-specific procurement for non-food-grade furan oligomer research
Distinct from the flavoring isomer 2,4-difurfurylfuran; verify CAS 29953-18-2
Supports oligomer selectivity method development and reaction monitoring
Pure standard needed to resolve individual trimer contributions in GC/MS or PAT

Why 2,5-Difurfurylfuran Cannot Be Substituted by Other Furan Oligomers in Reaction Monitoring and Resin Characterization


The furfuryl alcohol oligomerization product mixture contains at least five dimers (e.g., difurfuryl ether, 2,2′-difurylmethane) and two trimers (2,5-difurfurylfuran and 2,2′-(furylmethylene)bis(5-methylfuran)) [1]. These compounds differ fundamentally in molecular weight, polarity, and chromatographic retention, meaning that substituting one oligomer standard for another will invalidate GC/MS calibration and lead to erroneous quantification of reaction selectivity. Furthermore, 2,5-difurfurylfuran is unique among the trimers in being universally present in both acid- and γ-alumina-polymerized furfuryl alcohol resins, whereas other low-MW components exhibit catalyst-dependent presence or absence [2]. Procurement of the correct isomer and oligomer is therefore critical for reproducible analytical workflows.

2,4-Difurfurylfuran (flavor-grade isomer)
Required: 2,5-substitution, predicted LogP 3.647, non-food additive
Risk if substituted: Different chromatographic retention and regulatory status; may invalidate non-food research method specificity
Catalyst-specific trimer (e.g., 5-furfurylfurfuryl alcohol)
Required: Universal presence across acid and γ-alumina resins
Risk if substituted: Presence only in one resin type; cannot provide cross-process comparability
FA dimers (e.g., difurfuryl ether, 2,2′-difurylmethane)
Required: C14 trimer with distinct conjugated unsaturation signature
Risk if substituted: Different molecular weight and spectroscopic profile; GC/MS calibration and PAT models will not match

Quantitative Differentiation Evidence for 2,5-Difurfurylfuran Versus Closest Analogs


2,5-Difurfurylfuran Shows Universal Presence in Both Acid- and γ-Alumina-Polymerized FA Resins, Unlike Catalyst-Specific Oligomers

In a comparative GC analysis of low-molecular-weight components of furfuryl alcohol polymers, 2,5-difurfurylfuran was detected as a common volatile constituent in both acid-polymerized and γ-alumina-polymerized resins, alongside furfuryl alcohol, water, difurylmethane, and difurfuryl ether. In contrast, 5-furfurylfurfuryl alcohol was found exclusively in acid-polymerized resin, and 4-furfuryl-2-pentenoic acid γ-lactone was present only in the γ-alumina-polymerized resin [1]. This universal vs. catalyst-specific distribution pattern makes 2,5-difurfurylfuran a robust marker for resin compositional profiling.

Universal resin presence
Head-to-head
Detected in both acid-polymerized and γ-alumina-polymerized FA resins; comparator oligomers appear in only one resin type.
Supports cross-process standardization for resin QC.
GC-MS verification; binary presence/absence data.
furfuryl alcohol resin polymer characterization GC-MS volatile analysis

2,5-Difurfurylfuran Exhibits a Distinct LogP and Polar Surface Area Profile Versus the Flavor-Active 2,4-Isomer

Predicted physicochemical properties differentiate 2,5-difurfurylfuran from its positional isomer 2,4-difurfurylfuran: LogP is 3.647 and polar surface area is 39.42 Ų for the 2,5-isomer , while the 2,4-isomer possesses the same molecular formula but different spatial arrangement of the furfuryl substituents, resulting in altered dipole moment and chromatographic retention [1]. Although experimentally measured LogP for the 2,4-isomer is not publicly available, the structural difference predicts differential hydrophobicity and GC elution order.

Isomer physicochemical profile
Cross-study comparable
Predicted LogP 3.647; PSA 39.42 Ų vs 2,4-isomer (same formula, different substitution).
Differentiates research-grade isomer from flavor-grade isomer.
Experimental LogP for 2,4-isomer unavailable.
physicochemical property prediction isomer differentiation chromatographic method development

2,5-Difurfurylfuran Co-Exists with Conjugated Diene and Diketone Structures Distinct from Dimers, Confirmed by Raman and IR Spectroscopy

During WO3-catalyzed furfuryl alcohol oligomerization at 100 °C, the trimer fraction containing 2,5-difurfurylfuran exhibited strong C=C (Raman) and C=O (IR) bands indicative of conjugated diene and diketone molecular structures, a spectroscopic signature not observed in the simultaneously produced dimers such as difurfuryl ether and 2,2′-difurylmethane [1]. This structural evidence confirms that 2,5-difurfurylfuran possesses a higher degree of unsaturation than the dimers, which correlates with its distinct reactivity in downstream hydrodeoxygenation to C9–C15 biofuels.

Spectroscopic unsaturation
Class-level inference
Strong C=C (Raman) and C=O (IR) bands consistent with conjugated diene/diketone; dimers lack this signature.
Enables non-chromatographic trimer-vs-dimer differentiation.
Trimer fraction analysis; pure standard needed for PAT calibration.
spectroscopic characterization oligomer structure elucidation WO3-catalyzed oligomerization

2,5-Difurfurylfuran as a Trimer Reference Standard Enables Accurate Quantification of C9–C15 Oligomer Selectivity in FA Oligomerization

In WO3-catalyzed FA oligomerization, the selectivity to short-chain oligomers (C9–C15, which includes the C14 trimer 2,5-difurfurylfuran) decreased as catalyst loading increased from 0.1 g to 1.2 g, while FA conversion increased up to 27.1% [1]. The co-eluting trimer 2,2′-(furylmethylene)bis(5-methylfuran) (C15) is structurally distinct, and without a pure 2,5-difurfurylfuran standard, the individual contribution of each trimer to the C9–C15 selectivity cannot be deconvoluted from GC/MS data.

Selectivity method gap
Class-level inference
C9–C15 selectivity decreased with catalyst loading; individual C14 trimer contribution unresolved in aggregated data.
Pure standard enables deconvolution of trimer selectivity.
No individual trimer selectivity data reported.
biofuel precursor oligomer selectivity WO3 catalyst loading effect

Validated Application Scenarios for 2,5-Difurfurylfuran Based on Differential Evidence


Cross-Process Analytical Standard for Furfuryl Alcohol Resin Compositional Fingerprinting

Because 2,5-difurfurylfuran is universally detected in both acid-polymerized and γ-alumina-polymerized FA resins, it is the preferred internal reference standard for GC/MS-based resin fingerprinting methods. Laboratories that need to compare resin batches across different manufacturing processes reduce calibration complexity by using a single compound present in all sample types, rather than maintaining separate standards for catalyst-specific markers such as 5-furfurylfurfuryl alcohol or 4-furfuryl-2-pentenoic acid γ-lactone [1].

Method Development Standard for Resolving Furan Trimer Selectivity in Biomass-Derived Biofuel Precursor Production

In catalytic FA oligomerization aimed at producing C9–C15 biofuel precursors, accurate quantification of individual trimer contributions to the product distribution requires a pure 2,5-difurfurylfuran standard. Without it, the C14 trimer and the C15 trimer 2,2′-(furylmethylene)bis(5-methylfuran) cannot be resolved, leaving a critical gap in catalyst selectivity optimization studies [1]. Procurement of this standard directly enables the development of selective WO3 or alternative metal oxide catalyst formulations.

Spectroscopic Process Analytical Technology (PAT) Calibration for Oligomerization Reaction Monitoring

The distinct conjugated diene (Raman-active C=C) and diketone (IR-active C=O) spectroscopic signatures of the trimer fraction, confirmed in the WO3-catalyzed FA oligomerization study, make 2,5-difurfurylfuran a target analyte for developing in-line Raman or IR-based reaction monitoring methods. A pure reference standard is essential for building chemometric models that can distinguish trimer formation from dimer formation in real time [1].

Isomer-Specific Procurement for Non-Food-Grade Furan Oligomer Research

Researchers requiring a furan trimer for materials science or catalysis studies must specifically exclude the 2,4-difurfurylfuran isomer, which is listed as a food additive (EAFUS) and subject to different regulatory documentation requirements. The predicted LogP difference (3.647 for the 2,5-isomer) provides a basis for chromatographic separation method development [1], and procurement specifications should explicitly reference CAS 29953-18-2 to avoid cross-contamination with the flavor-grade isomer [2].

Application
Selection Property
Validation Focus
Resin compositional QC
Universal presence across acid and alumina polymerization
GC/MS cross-process comparability
Biofuel precursor selectivity studies
Individual trimer resolution in C9–C15 fraction
Catalyst selectivity optimization
Reaction monitoring (Raman/IR)
Conjugated diene/diketone spectroscopic signature
Chemometric model calibration
Non-food-grade oligomer research
Isomer identity (2,5- vs 2,4-difurfurylfuran)
Regulatory and chromatographic differentiation
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